N,N-Dimethylacetamide dimethyl acetal
Overview
Description
Synthesis Analysis
N,N-Dimethylacetamide dimethyl acetal is synthesized through a one-pot, metal-free process from methyl ketones or compounds with an α-methylene group in regard to the carbonyl group. This method utilizes N,N-Dimethylacetamide dimethyl acetal as the reagent, highlighting its versatility in creating a variety of substituted benzene derivatives (Prek et al., 2014). Additionally, this compound is pivotal in the metal-free synthesis of 2,4,6-trisubstituted pyridines, further showcasing its broad applicability in organic synthesis (Prek et al., 2015).
Molecular Structure Analysis
The structure of N,N-Dimethylacetamide dimethyl acetal and its derivatives have been elucidated through X-ray single crystal diffractometry. This technique confirmed the expected structures of synthesized compounds, thereby providing a foundational understanding of how N,N-Dimethylacetamide dimethyl acetal interacts at the molecular level to facilitate various chemical reactions (Prek et al., 2015).
Chemical Reactions and Properties
N,N-Dimethylacetamide dimethyl acetal is highly reactive in the synthesis of acetamidines, demonstrating its capability to yield a mixture of acetamidine and imidate ester under specific conditions. The reaction's product distribution depends on the temperature, solvent, and primary amine's structure, indicating the compound's flexibility in synthesis applications (Harjani et al., 2011).
Physical Properties Analysis
The physical properties of N,N-Dimethylacetamide dimethyl acetal, such as boiling points and density, are crucial for its handling and application in synthesis processes. The compound is supplied commercially, usually as a mixture, and is known for its solubility in common organic solvents, facilitating its use in a wide range of chemical reactions (Parker et al., 2009).
Chemical Properties Analysis
The chemical properties of N,N-Dimethylacetamide dimethyl acetal enable it to participate in a variety of reactions, including the synthesis of chlorins from heme, indicating its potential in photodynamic tumor therapy (Haake et al., 1992). Furthermore, its role in the facile nanofibrillation of chitin derivatives illustrates its importance beyond traditional organic synthesis, extending to materials science (Tanaka et al., 2014).
Scientific Research Applications
-
Synthesis of Amides, Diacylamines, and Heterocycles
- Application : N,N-Dimethylacetamide dimethyl acetal is used as a reagent for the synthesis of amides, diacylamines, and heterocycles .
- Methods of Application : While the specific methods of application can vary, it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
- Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
-
Preparation of Pyrimido[1,2-a][1,3,5]triazin-6-ones
- Application : N,N-Dimethylacetamide dimethyl acetal is used as a one carbon inserting synthon in the preparation of pyrimido[1,2-a][1,3,5]triazin-6-ones .
- Methods of Application : The specific methods of application can vary, but it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
- Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
-
Formylation and Methylation Agent
- Application : N,N-Dimethylacetamide dimethyl acetal is used as a formylating and methylating agent for carboxylic acids, phenols, amines, thiols, and amino acids .
- Methods of Application : The compound is used in reactions with these substances to introduce formyl or methyl groups . The specific methods of application can vary widely depending on the particular reaction being performed.
- Results : The outcomes of these reactions can also vary widely, but the reagent is known to be effective in introducing these groups .
-
Building Block for Heterocycles
- Application : N,N-Dimethylacetamide dimethyl acetal is used as a building block, particularly for heterocycles .
- Methods of Application : The specific methods of application can vary, but it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
- Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
- Claisen Type Reaction
- Application : N,N-Dimethylacetamide dimethyl acetal is used in Claisen type reactions, specifically with optically active trans-3-penten-2-ol as a substrate .
- Methods of Application : The specific methods of application can vary, but it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
- Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
Safety And Hazards
“N,N-Dimethylacetamide dimethyl acetal” is highly flammable and vapor . It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs (Eyes, Central nervous system) .
Future Directions
properties
IUPAC Name |
1,1-dimethoxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVZUSVGKOWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172242 | |
Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylacetamide dimethyl acetal | |
CAS RN |
18871-66-4 | |
Record name | Dimethylacetamide dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18871-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxyethyl(dimethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.